![molecular formula C17H15ClF2N2O3 B2923059 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 1795420-28-8](/img/structure/B2923059.png)
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains chlorophenyl, methoxyethyl, and difluorophenyl groups attached to an oxalamide core . Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are considered as derivatives of oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The chlorophenyl, methoxyethyl, and difluorophenyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
A novel synthetic approach to oxalamides, including compounds similar to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology yields high-purity oxalamides and anthranilic acid derivatives, showcasing an operationally simple and high-yielding process for synthesizing complex organic molecules (Mamedov et al., 2016).
Material Science Applications
In material science, N-aryl substituted itaconimides, which share functional group similarities with the mentioned compound, have been synthesized and characterized for their thermal behavior and reactivity ratios when copolymerized with methyl methacrylate. These studies highlight the influence of substituents on monomer reactivity and the thermal properties of resulting polymers, suggesting potential applications in designing materials with tailored properties (Chauhan & Choudhary, 2006).
Catalysis and Organic Transformations
Research on oxalamide-based N-heterocyclic carbenes has explored their reactivity, demonstrating their potential in catalyzing various organic transformations, including cyclopropanation and the synthesis of selenides and rhodium complexes. Such studies indicate the versatility of oxalamide derivatives in catalysis and organic synthesis (Braun et al., 2012).
Supramolecular Chemistry
The structure and supramolecular assemblies of N,N'-diaryloxalamides have been investigated, revealing that aryl-perfluoroaryl stacking interactions, hydrogen bonding, and steric effects play significant roles in determining the structure of these assemblies. This research provides insights into the design of supramolecular materials with specific properties and interactions (Piotrkowska et al., 2007).
Environmental Applications
The degradation products of UV filters in chlorinated seawater pools have been studied, with a focus on the transformation products and degradation mechanisms. Although not directly related to the compound , such research underscores the importance of understanding the environmental fate and reactivity of chlorinated organic compounds in aquatic systems (Manasfi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-14-8-10(19)6-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJICZKTCHTKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.